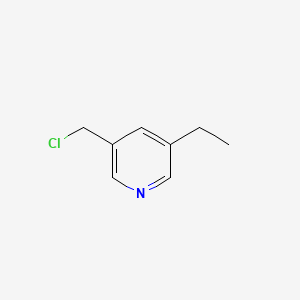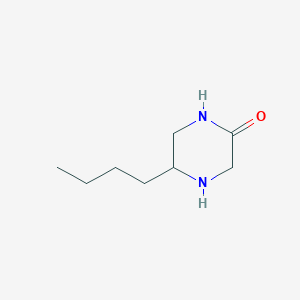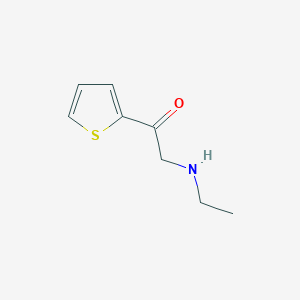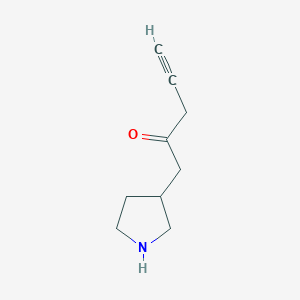
3-(Chloromethyl)-5-ethylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Chloromethyl)-5-ethylpyridine is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic compounds containing a nitrogen atom in the ring. This compound is characterized by the presence of a chloromethyl group (-CH2Cl) at the third position and an ethyl group (-C2H5) at the fifth position of the pyridine ring. It is used in various chemical reactions and has applications in different fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-5-ethylpyridine can be achieved through several methods. One common method involves the chloromethylation of 5-ethylpyridine. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride (ZnCl2). The reaction is carried out under acidic conditions, which protonate the formaldehyde carbonyl, making the carbon more electrophilic and facilitating the attack by the aromatic pi-electrons of the pyridine ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The use of microwave irradiation has also been explored to enhance reaction rates and yields .
化学反応の分析
Types of Reactions
3-(Chloromethyl)-5-ethylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of new compounds.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the chloromethyl group or to convert it into other functional groups.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide (NaOH) for hydrolysis, and various amines for amination reactions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 3-(aminomethyl)-5-ethylpyridine, while oxidation can produce this compound N-oxide.
科学的研究の応用
3-(Chloromethyl)-5-ethylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new chemical reactions and methodologies.
Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, through covalent attachment of the chloromethyl group.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of 3-(Chloromethyl)-5-ethylpyridine involves its ability to form covalent bonds with nucleophilic sites on target molecules. The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions with various biological molecules, leading to modifications that can alter their function. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds .
類似化合物との比較
Similar Compounds
3-(Chloromethyl)pyridine: Lacks the ethyl group at the fifth position, making it less hydrophobic and potentially altering its reactivity and biological activity.
5-Ethylpyridine: Lacks the chloromethyl group, reducing its reactivity in nucleophilic substitution reactions.
3-(Bromomethyl)-5-ethylpyridine: Similar structure but with a bromomethyl group instead of a chloromethyl group, which can affect its reactivity and the types of reactions it undergoes.
Uniqueness
3-(Chloromethyl)-5-ethylpyridine is unique due to the presence of both the chloromethyl and ethyl groups, which confer specific chemical properties and reactivity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C8H10ClN |
|---|---|
分子量 |
155.62 g/mol |
IUPAC名 |
3-(chloromethyl)-5-ethylpyridine |
InChI |
InChI=1S/C8H10ClN/c1-2-7-3-8(4-9)6-10-5-7/h3,5-6H,2,4H2,1H3 |
InChIキー |
ZTODFGGXYMPBET-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=CN=C1)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-[[(2,4-Dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-7-yl)sulfonyl]amino]propanoic acid](/img/structure/B13156716.png)
![(2S)-N-[(4R,6S)-1-[[(2S)-1-[[1-[[1-[[(E)-1-[[(2S)-1-[[1-[[1-[3-[2-hydroxyethyl(methyl)amino]prop-1-en-2-ylamino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopent-2-en-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4,6-dimethyl-1,8-dioxodecan-2-yl]-1-[(2R)-2-methyldecanoyl]pyrrolidine-2-carboxamide](/img/structure/B13156721.png)


![5-Amino-3-[(2-methylbutoxy)methyl]pentanoic acid](/img/structure/B13156733.png)



